molecular formula C12H10F3NO2 B13025710 Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate CAS No. 2227206-59-7

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate

Cat. No.: B13025710
CAS No.: 2227206-59-7
M. Wt: 257.21 g/mol
InChI Key: ZQFDYVXTSLNUFK-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate is a chemical compound with the molecular formula C12H10F3NO2. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizine derivatives, including ethyl 7-(trifluoromethyl)indolizine-1-carboxylate, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives . In this method, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 7-(trifluoromethyl)indolizine-1-carboxylate include other indolizine derivatives and trifluoromethyl-substituted compounds . Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of the indolizine core and the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2227206-59-7

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 7-(trifluoromethyl)indolizine-1-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-4-6-16-5-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3

InChI Key

ZQFDYVXTSLNUFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C=C1)C(F)(F)F

Origin of Product

United States

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